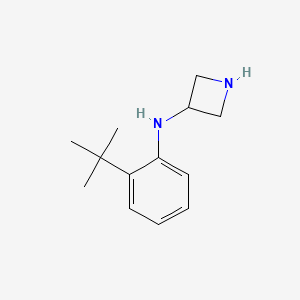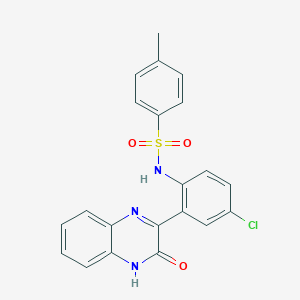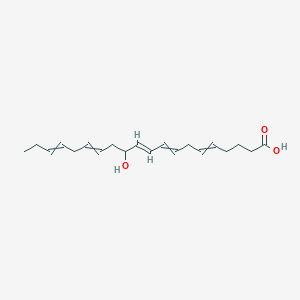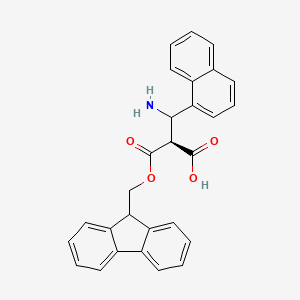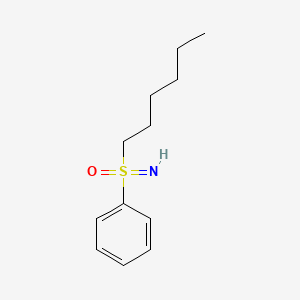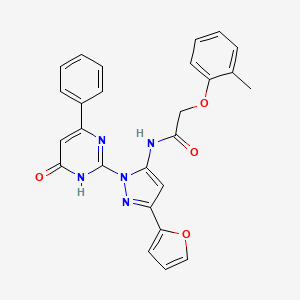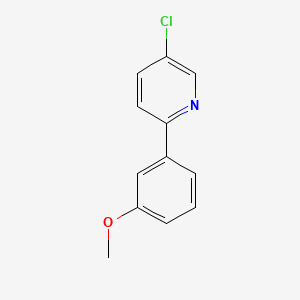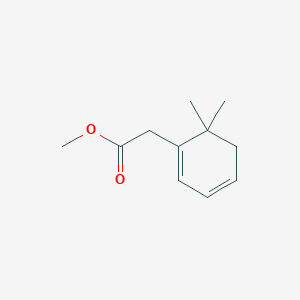
1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester is an organic compound with a complex structure It is a derivative of cyclohexadiene, featuring a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexadiene, which undergoes a series of reactions to introduce the acetic acid and methyl ester groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rates and yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like the Diels-Alder cycloaddition.
Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexadiene: A simpler derivative without the acetic acid and methyl ester groups.
Cyclohexene: Another related compound with a different degree of unsaturation.
Cyclohexane: A fully saturated analog.
Uniqueness
1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from its simpler analogs.
Propriétés
Numéro CAS |
1263283-71-1 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
methyl 2-(6,6-dimethylcyclohexa-1,3-dien-1-yl)acetate |
InChI |
InChI=1S/C11H16O2/c1-11(2)7-5-4-6-9(11)8-10(12)13-3/h4-6H,7-8H2,1-3H3 |
Clé InChI |
LELILKXCEUTDLX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CC=C1CC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


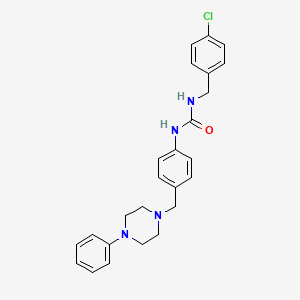
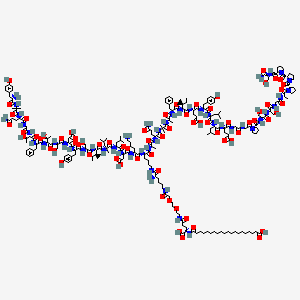
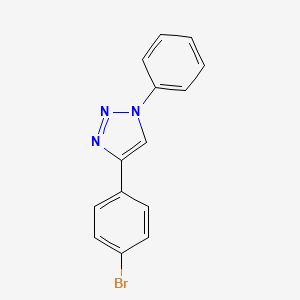

![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117300.png)
